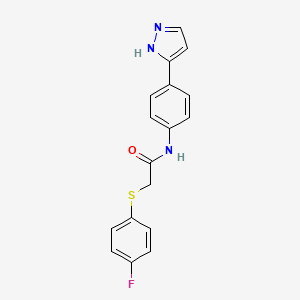![molecular formula C15H19N3O4 B2659712 1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034415-59-1](/img/structure/B2659712.png)
1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is an intriguing organic compound characterized by its complex structure It features a fused furo-pyridine ring with a 7-oxo group and a tetrahydrofuran moiety connected through an ethyl and urea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea can be achieved through a multi-step process:
Synthesis of Furo[2,3-c]pyridine Derivative: : Starting with a suitable pyridine derivative, a series of reactions, including nitration, reduction, and cyclization, is performed to construct the furo-pyridine core.
Functionalization with Oxo Group:
Attachment of Ethyl Linker: : The ethyl linker is introduced through alkylation reactions using appropriate alkylating agents.
Formation of Urea Moiety: : Finally, the tetrahydrofuran-2-yl group is linked to the ethylated furo-pyridine core via a urea-forming reaction, typically involving the reaction of an isocyanate with an amine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic steps with considerations for efficiency, yield optimization, and cost-effectiveness. Techniques such as flow chemistry and continuous processing might be employed to enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea undergoes various chemical reactions including:
Oxidation: : The furo-pyridine ring can be further oxidized under specific conditions.
Reduction: : The compound can undergo reduction reactions, especially at the oxo group.
Substitution: : Functional groups attached to the urea moiety can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation Reactions: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: : Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: : Halogenation and nucleophilic substitution reactions can be carried out using reagents such as halogenating agents (e.g., Br2) and nucleophiles (e.g., amines).
Major Products
The major products formed depend on the specific reaction and conditions employed. For example, oxidation might yield further oxo-derivatives, while reduction could produce hydroxyl compounds.
Applications De Recherche Scientifique
Chemistry
Synthesis of Novel Derivatives:
Biology and Medicine
Pharmacological Studies: : Investigating the compound's biological activity, including potential therapeutic effects and mechanisms of action.
Industry
Material Science: : The compound may be utilized in the development of new materials with unique properties.
Catalysis: : Potential use as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea involves interactions with specific molecular targets and pathways. Depending on its application, it may bind to enzymes, receptors, or other biomolecules, altering their activity or function. The detailed mechanism would be elucidated through experimental studies and computational modeling.
Comparaison Avec Des Composés Similaires
When comparing 1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea with similar compounds, several analogs can be considered:
Furo[2,3-c]pyridine Derivatives: : Compounds with similar furo-pyridine cores but different functional groups.
Urea-based Compounds: : Other urea-linked molecules with diverse substituents.
Tetrahydrofuran-containing Compounds: : Compounds featuring the tetrahydrofuran moiety attached to various core structures.
The uniqueness of this compound lies in its specific combination of these structural motifs, which could confer distinct chemical and biological properties not observed in its analogs.
Propriétés
IUPAC Name |
1-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-14-13-11(4-9-22-13)3-6-18(14)7-5-16-15(20)17-10-12-2-1-8-21-12/h3-4,6,9,12H,1-2,5,7-8,10H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTWPJYAAWDMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B2659632.png)

![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2659636.png)



![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2659646.png)
![N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B2659648.png)
![2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2659650.png)
![3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2659651.png)

